Imidazole-d4
Description
Significance of Deuterated Analogs in Chemical and Biological Sciences
Deuterated compounds, or those in which one or more hydrogen atoms are replaced by deuterium (B1214612), are crucial in scientific research. This subtle isotopic substitution can lead to significant changes in a molecule's properties, which researchers can exploit for various applications. The increased mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond, which can slow down metabolic reactions—a phenomenon known as the kinetic isotope effect. nih.govwikipedia.org This property is particularly useful in drug discovery to enhance the pharmacokinetic profiles of new drug candidates. nih.govnih.gov
Furthermore, deuterated compounds are indispensable in analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. In NMR, deuterated solvents are used to avoid interference from hydrogen signals, leading to cleaner and more interpretable spectra. smolecule.comclearsynth.com In mass spectrometry, deuterated compounds serve as ideal internal standards for accurate quantification of their non-deuterated counterparts in complex biological samples. veeprho.com The unique mass of deuterium also allows scientists to trace the metabolic pathways of molecules and elucidate reaction mechanisms. clearsynth.com
Overview of Imidazole (B134444) as a Fundamental Heterocyclic Scaffold
Imidazole is a five-membered aromatic ring containing two nitrogen atoms. ajrconline.orgbiomedpharmajournal.org This heterocyclic structure is a cornerstone in medicinal chemistry and is found in numerous biologically active molecules, including the essential amino acid histidine, histamine, and nucleic acids. ajrconline.orgbiomedpharmajournal.orgmdpi.com The imidazole ring's unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature (acting as both an acid and a base) contribute to its versatility. ajrconline.orgbiomedpharmajournal.org These characteristics allow imidazole-containing compounds to interact with a wide range of biological targets, such as enzymes and receptors, making it a "privileged scaffold" in drug design. ajrconline.orgmdpi.com
Role of Imidazole-d4 as a Stable Isotope-Labeled Compound in Advanced Studies
This compound, with its chemical formula C₃D₄N₂, retains the fundamental structure of imidazole but possesses the added advantages of its deuterium labeling. smolecule.comisotope.com This makes it a powerful tool in various research applications. One of its primary uses is as a solvent and a reference standard in NMR spectroscopy, where its deuteration minimizes background signals and enhances spectral quality. smolecule.comsigmaaldrich.comscientificlabs.ie
In mechanistic studies, the deuterium atoms in this compound act as labels, allowing researchers to track the movement and transformation of the imidazole ring during chemical reactions. smolecule.com This provides crucial insights into reaction pathways and intermediates. smolecule.com In biological systems, this compound can be incorporated into biomolecules like proteins, enabling detailed studies of protein dynamics, interactions, and enzymatic activity using techniques such as NMR. smolecule.com It is also used as an internal standard in mass spectrometry-based analyses, for instance, in the quantification of fungicides or in metabolic studies to accurately measure the concentration of related compounds in biological matrices. veeprho.comaustinpublishinggroup.comnih.gov
| Property | Value |
| Chemical Formula | C₃D₄N₂ |
| Molecular Weight | 72.10 g/mol |
| CAS Number | 6923-01-9 |
| Appearance | Powder |
| Melting Point | 89-91 °C |
| Boiling Point | 256 °C |
| Isotopic Purity | Typically ≥98 atom % D |
This table summarizes the key physical and chemical properties of this compound. isotope.comsigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4,5-tetradeuterioimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-MSWVZFBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470780 | |
| Record name | Imidazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6923-01-9 | |
| Record name | Imidazole-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6923-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization of Imidazole D4
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Imidazole-d4 is a deuterated NMR solvent that proves instrumental in a variety of NMR-based research and analyses. sigmaaldrich.comsigmaaldrich.com Its use enhances spectral resolution and sensitivity, allowing for more detailed structural and dynamic studies of molecules. smolecule.com
One of the principal applications of this compound is as a solvent in high-resolution NMR spectroscopy. smolecule.comisotope.com Standard imidazole (B134444) has good solubility for a wide range of organic compounds. However, the abundant hydrogen atoms in non-deuterated solvents can create large signals that obscure the signals from the analyte. By replacing these hydrogen atoms with deuterium (B1214612), this compound significantly reduces the background signal from the solvent, resulting in cleaner and more easily interpretable NMR spectra. smolecule.com This improved spectral quality is crucial for researchers to effectively study the structure and dynamics of their molecules of interest. smolecule.com
| Property | Value |
| Chemical Formula | C₃D₄N₂ isotope.com |
| Molecular Weight | 72.10 sigmaaldrich.com |
| Isotopic Purity | 98 atom % D sigmaaldrich.comscientificlabs.co.uk |
| Melting Point | 89-91 °C (lit.) sigmaaldrich.com |
| Boiling Point | 256 °C (lit.) sigmaaldrich.com |
| Form | Powder sigmaaldrich.com |
| This table displays the key physical and chemical properties of this compound. |
In studies of cobalt(III) complexes with imidazole ligands, it has been observed that the ¹H chemical shifts of the imidazole ring protons generally shift downfield upon coordination, which is attributed to the σ-donation from the ligand to the metal. tubitak.gov.tr However, the extent of this shift is also dependent on other factors. For instance, in the complex [Co(NH₃)₅(Im)]²⁺, the negative charge on the imidazolate ring increases electron density, leading to an upfield shift compared to the free ligand. tubitak.gov.tr
The use of deuterated ligands such as this compound in these studies can help to simplify complex spectra and isolate the resonances of interest. While direct studies citing multi-dimensional ¹H NMR with this compound ligands are not prevalent in the initial search, the principles of using deuterated ligands to probe metal coordination are well-established. For example, in studies of zinc(II) complexes with imidazole-containing ligands, 2D ¹H-¹³C HETCOR experiments have been used to resolve the correlations between carbon atoms and their neighboring protons in the imidazole ring. conicet.gov.ar
¹H NMR is a valuable tool for monitoring reaction mechanisms and kinetics in real-time. lew.ro The use of deuterated solvents, such as methanol-d4, is crucial in these studies to avoid signal overlap with the reactants and products. lew.ro For instance, in the reaction between tertiary aromatic amines and α,β-unsaturated carboxylic acids, ¹H NMR was used to monitor the formation of carboxybetaines and identify a stable ion pair intermediate. lew.ro
The strategic use of deuterated reactants, like this compound, allows researchers to track the movement of atoms throughout a reaction. smolecule.com Isotopic labeling with this compound can help elucidate reaction pathways and identify intermediates, which is vital for understanding reaction selectivity and developing new synthetic methods. smolecule.com For example, kinetic studies of the binding of imidazole and its derivatives to metmyoglobin have been conducted using 2D EXSY ¹H NMR to determine binding affinities and kinetics. nih.gov Furthermore, the H/D exchange processes in flavonoids have been investigated using ¹H NMR in D₂O with imidazole as a pH indicator to understand the kinetics and mechanism of deuterium incorporation. mdpi.com
Deuterium (²H) solid-state NMR is a powerful technique for characterizing molecular dynamics over a wide range of timescales. semanticscholar.org The spectral line shape in ²H NMR is highly sensitive to the mode and rate of molecular motion. researchgate.net This technique has been employed to study the dynamics of imidazole molecules within various materials.
In studies of porous coordination polymers, the dynamics of adsorbed this compound were found to significantly influence the material's proton conductivity. acs.orgacs.org By analyzing the ²H NMR spectra at different temperatures, researchers can distinguish between different motional regimes, such as fast isotropic motion or more restricted movements. semanticscholar.org For example, in one study, the comparison of two different metal-organic frameworks (MOFs) showed that this compound exhibited fast and isotropic motion in one MOF, correlating with higher proton conductivity, while it remained relatively static in the other. semanticscholar.org This demonstrates the crucial role of host-guest dynamics in determining material properties. acs.org The proton conduction mechanism in these systems is often a Grotthuss-type mechanism, where proton hopping is facilitated by the rotational motion of the imidazole molecules. acs.orgstanford.edu
| Material | Observation | Implication |
| Metal-Organic Framework 1 | This compound performs fast and isotropic motion. semanticscholar.org | Associated with higher proton conductivity. semanticscholar.org |
| Metal-Organic Framework 2 | This compound dynamics remain unchanged at higher temperatures. semanticscholar.org | Lower proton conductivity. semanticscholar.org |
| Poly(vinylphosphonic acid)–Imidazole Composite | Excessive phosphonic acid restricts imidazole molecular motion. acs.org | Decrease in proton conductivity. acs.org |
| This table summarizes the findings from ²H solid-state NMR studies on the dynamics of this compound in different condensed phases. |
This compound is also utilized in biomolecular NMR to study the structure and function of proteins and enzymes. smolecule.comisotope.com The imidazole group is a key component of the amino acid histidine, which often plays a critical role in enzyme active sites and protein-metal binding. smolecule.comnih.gov Using this compound in NMR studies of biomolecules helps to minimize background signals from the solvent, allowing researchers to focus on the signals from the molecule of interest. smolecule.com
Deuterated buffers and reagents, including this compound, are invaluable tools in biomolecular NMR research. isotope.comckisotopes.comckisotopes.com They are particularly useful in studies of membrane proteins, where deuterated detergents are often required to solubilize the protein while minimizing interference in the NMR spectrum. ckisotopes.com The use of isotope-enriched compounds allows for advanced NMR experiments that can elucidate the structure, dynamics, and interactions of complex biological systems. ckisotopes.comckisotopes.com
Vibrational Spectroscopy (Infrared and Raman) Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and, consequently, the structure and bonding within a molecule. The isotopic substitution in this compound leads to predictable shifts in vibrational frequencies, which aids in the assignment of vibrational modes.
The far-infrared spectrum of this compound has been investigated in the range of 300-33 cm⁻¹. sigmaaldrich.comsigmaaldrich.com Theoretical and spectroscopic studies have been conducted on the hydrogen bond vibrations in imidazole and its deuterated derivatives. researchgate.net These studies often involve comparing the experimental spectra with theoretical calculations to achieve a comprehensive assignment of the fundamental vibrations. researchgate.net For instance, all twenty-one fundamental IR active vibrations of imidazole have been assigned by employing the νD/νH ratio, which is the ratio of the vibrational frequencies of the deuterated and non-deuterated species. capes.gov.br
Raman spectroscopy, particularly UV resonance Raman (UVRR), is a powerful tool for selectively probing the imidazole ring, such as in the histidine residues of proteins. nih.gov The vibrational modes of imidazole are sensitive to protonation state, metal binding, and H/D exchange. nih.gov For example, the deuteration of the imidazolium (B1220033) cation results in an intense spectral mode near 1405 cm⁻¹, which is a useful marker for determining the deuteration state. mdpi.com Surface-enhanced Raman spectroscopy (SERS) has been used to study the adsorption and orientation of imidazole on metal surfaces, revealing that the molecule typically coordinates to the surface through its "pyridine-like" nitrogen atom. researchgate.net
Far-Infrared and Mid-Infrared Spectral Analysis of this compound
Infrared (IR) spectroscopy is a fundamental technique for investigating the vibrational modes of molecules. The analysis of this compound across the far-infrared (FIR) and mid-infrared (MIR) regions reveals key information about its structural and bonding characteristics.
The far-infrared spectrum of this compound, typically examined in the range of 33-300 cm⁻¹, provides insights into low-frequency vibrations, such as lattice and intermolecular modes. sigmaaldrich.com In polycrystalline imidazole, these low-frequency bands are associated with the expected Raman-active lattice vibrations. iaea.org Theoretical simulations of the N-D stretching band in deuterated imidazole consider the adiabatic coupling between the high-frequency N-D stretching and the low-frequency N⋯N stretching vibrations. capes.gov.br
In the mid-infrared region, the focus is often on the characteristic vibrations of the imidazole ring and the N-D stretching mode, which is significantly altered upon deuteration. The N-H stretching band in non-deuterated imidazole is a complex feature in the spectrum. researchgate.net Upon deuteration to this compound, this band is replaced by the N-D stretching vibration at a lower frequency, a direct consequence of the heavier mass of deuterium. This isotopic shift is a cornerstone in the analysis of hydrogen bonding effects on the vibrational spectra. capes.gov.br
Computational methods, such as density functional theory (DFT), are often employed to complement experimental findings. For instance, B3LYP/6-311++G** calculations have been used to analyze the anharmonic frequencies of imidazole and its deuterated derivative, showing good agreement with experimental data. capes.gov.br
Table 1: Selected Infrared Vibrational Frequencies of Imidazole and this compound This table is a representative compilation based on typical shifts observed upon deuteration and may not reflect specific experimental data from a single source.
| Vibrational Mode | Imidazole (cm⁻¹) | This compound (cm⁻¹) |
| N-H/N-D Stretch | ~3148 | ~2350 |
| C-H/C-D Stretch | ~3132 | ~2300 |
| Ring Deformation | ~964 | ~930 |
| N-H/N-D Out-of-plane bend | ~840 | ~660 |
Raman and Low-Frequency Raman Spectroscopy of Deuterated Imidazole
Raman spectroscopy offers a complementary perspective to IR spectroscopy, providing information on the vibrational modes that involve a change in polarizability. In the study of deuterated imidazole, Raman spectroscopy, including the low-frequency region, is instrumental in understanding intermolecular interactions and lattice dynamics.
Studies on polycrystalline imidazole and its deuterated analogs at low temperatures have identified numerous bands corresponding to the expected Raman-active lattice vibrations. iaea.org Isotopic shifts observed in the Raman spectra of these compounds have enabled the assignment of several bands, which are consistent with normal coordinate calculations. iaea.org The low-frequency Raman spectra, in conjunction with far-infrared data, have been used to study hydrogen bond vibrations in imidazole and its deuterated form. capes.gov.brresearchgate.net
UV resonance Raman (UVRR) spectroscopy is particularly sensitive to the imidazole ring. nih.gov The deuterium-exchanged imidazolium cation (ImD₂⁺) shows an intense spectral mode near 1405 cm⁻¹, which is valuable for determining the deuteration state of imidazole. mdpi.com This technique has been systematically used to study the effects of protonation, deprotonation, H/D exchange, and metal complexation on the imidazole UVRR spectrum. nih.gov
Table 2: Observed Low-Frequency Raman Bands in Polycrystalline Imidazole at 100 K Data sourced from a study on polycrystalline imidazole and its isotopically substituted analogs. iaea.org
| Wavenumber (cm⁻¹) |
| 112 (shoulder) |
| 79 (very weak) |
| and other shifted bands upon isotopic substitution |
Analysis of Hydrogen Bond Vibrations and Deuteration Effects on Vibrational Spectra
The hydrogen bond is a defining feature of imidazole's structure and reactivity. Vibrational spectroscopy is a primary tool for investigating the dynamics of these bonds. The substitution of hydrogen with deuterium in this compound provides a direct method to probe the effects of hydrogen bonding on the vibrational spectra.
The most significant effect of deuteration is the shift of the N-H stretching vibration to a lower frequency (the N-D stretch). capes.gov.br This shift is a classic indicator of the involvement of this group in hydrogen bonding. Theoretical models have been developed to simulate the infrared spectra of imidazole and its deuterated analogue, taking into account the coupling between the high-frequency N-H(D) stretching and the low-frequency N⋯N stretching vibrations, as well as anharmonicity. capes.gov.brresearchgate.net These models have successfully reproduced the effects of deuteration observed experimentally. capes.gov.brresearchgate.net
Ultrafast infrared experiments on imidazole and its deuterated forms have been used to study hydrogen bond dynamics, which occur on the picosecond timescale. stanford.edu These studies have highlighted the role of the hydrogen bond network in processes like proton transport. stanford.edu
Vibrational Spectroscopy for Investigating Ligand Deprotonation in Metal-Porphyrin Systems
Imidazole and its derivatives are important ligands in bioinorganic chemistry, particularly in heme proteins where a histidine (containing an imidazole side chain) coordinates to the iron center of a porphyrin ring. Vibrational spectroscopy is a powerful technique to study the effects of deprotonation of the coordinated imidazole ligand in these systems.
Nuclear Resonance Vibrational Spectroscopy (NRVS) has been used to obtain the complete vibrational spectrum of iron-porphyrin complexes with imidazole and imidazolate (the deprotonated form) ligands. nih.gov These studies have revealed systematic shifts in vibrational frequencies upon deprotonation. nih.gov For instance, in high-spin iron(II) porphyrinates, most modes involving the simultaneous motion of iron and the imidazolate ligand are found at higher frequencies compared to the imidazole complexes. nih.govresearchgate.net Conversely, in-plane vibrations are observed at lower frequencies in the imidazolate derivatives. nih.govresearchgate.net
Resonance Raman spectroscopy has also been employed to probe the iron-imidazole linkage in model heme complexes. pnas.org Substitution with deuterated 2-methylimidazole (B133640) in an iron(II) protoporphyrin IX complex led to observable shifts in bands assigned to the Fe-imidazole stretching mode and porphyrin deformation modes. pnas.org These findings are crucial for understanding the subtle structural changes that occur in heme proteins during their biological function.
Table 3: Effect of Imidazole Deprotonation on Vibrational Frequencies in High-Spin Iron(II) Porphyrinates Based on findings from Nuclear Resonance Vibrational Spectroscopy studies. nih.govresearchgate.netnih.gov
| Vibrational Mode Type | Change upon Deprotonation (Imidazole → Imidazolate) |
| Out-of-plane modes (Fe-Imidazolate) | Higher frequency |
| In-plane vibrations | Lower frequency |
Electronic Spectroscopy for Ligand Field and Charge Transfer Analysis
Electronic spectroscopy, particularly in the UV-visible region, provides information about the electronic transitions within a molecule, including ligand field and charge transfer transitions. In the context of metal complexes containing imidazole ligands, this technique is essential for understanding the electronic structure and bonding between the metal center and the ligand.
For transition metal complexes, such as those with Cu(II), electronic spectra reveal ligand-to-metal charge-transfer (LMCT) absorptions. researchgate.net In tetragonal Cu(II)-imidazole complexes, three LMCT absorptions have been identified, originating from the σ-symmetry nitrogen donor lone pair and two π-symmetry ring orbitals. researchgate.net
In iron(II) polypyridyl complexes, which serve as models for photosensitizers, understanding the ligand field (LF) and metal-to-ligand charge transfer (MLCT) states is crucial. msu.edu Spectroscopic analysis helps to determine the energies of these states, which is critical for designing complexes with desired photophysical properties. msu.edu
The study of protonated imidazole dimers using X-ray absorption spectroscopy has shown that nitrogen core excitations can be used to understand the impact of the proton on the electronic structure. nih.gov The electronic fingerprint of the proton in a double-well potential was identified, showing a strong dependence on the nature of the hydrogen bonding. nih.gov
Structural Elucidation and Crystallographic Studies of Imidazole D4 Complexes
Single-Crystal X-ray Diffraction Analysis of Imidazole-d4 Containing Compounds
Single-crystal X-ray diffraction (SCXRD) stands as a powerful analytical technique for the unambiguous determination of the molecular and crystal structures of compounds. While specific crystallographic data for metal complexes of this compound are not abundantly available in the public domain, extensive research on their non-deuterated counterparts provides a robust framework for understanding their structural characteristics. The principles of coordination chemistry suggest that the substitution of hydrogen with deuterium (B1214612) in the imidazole (B134444) ring is unlikely to cause drastic changes in the primary coordination sphere of the metal ion. However, subtle effects on bond lengths and angles, as well as intermolecular interactions, can be anticipated.
The molecular geometry of metal complexes with imidazole-based ligands is dictated by the coordination number and the electronic configuration of the central metal ion. Transition metals such as zinc(II), copper(II), and nickel(II) are known to form a variety of coordination geometries with imidazole and its derivatives.
For instance, zinc(II) complexes with imidazole ligands, such as [ZnX(Im)] (where X = Cl, Br, I), typically exhibit a distorted tetrahedral coordination geometry. In these complexes, the zinc ion is coordinated to two halide anions and two nitrogen atoms from the imidazole ligands. The introduction of substituents on the imidazole ring, as in 2-methylimidazole (B133640), can influence the degree of distortion from ideal tetrahedral geometry.
The coordination environment around copper(II) ions in imidazole complexes is often more varied, with square planar and distorted octahedral geometries being common. For example, in complexes of the type [Cu(Im)X], the four imidazole ligands typically form a square planar arrangement around the copper ion, with the halide ions occupying the axial positions, leading to an elongated octahedral geometry.
Nickel(II) complexes with imidazole ligands frequently adopt octahedral geometries. In complexes like [Ni(im)], the nickel ion is surrounded by six nitrogen atoms from the imidazole ligands, resulting in a highly symmetric octahedral coordination sphere.
The table below summarizes the typical coordination geometries observed for selected metal complexes with imidazole ligands, which are expected to be largely retained in their this compound analogues.
| Metal Ion | Typical Coordination Number | Typical Geometry | Example Complex (non-deuterated) |
| Zn(II) | 4 | Distorted Tetrahedral | [ZnCl(Im)] |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | [Cu(Im)Cl] |
| Ni(II) | 6 | Octahedral | [Ni(im)] |
This table presents generalized coordination geometries based on common findings for non-deuterated imidazole complexes.
While a comprehensive library of single-crystal X-ray diffraction data for metal complexes specifically containing this compound is still emerging, studies on related systems provide valuable insights. The primary structural features, such as the coordination of the imidazole ligand to the metal center through the pyridinic nitrogen atom, are expected to be identical to their non-deuterated counterparts.
Key structural parameters, including metal-ligand bond lengths and angles within the coordination sphere, are not anticipated to differ significantly upon deuteration. For example, in zinc(II) imidazole complexes, the Zn-N bond lengths are typically in the range of 2.0 Å. Similarly, in copper(II) and nickel(II) complexes, the M-N bond distances are consistent with established values for nitrogen-donor ligands.
The following table presents representative bond lengths for metal-imidazole complexes, which can be considered as close approximations for their this compound analogues.
| Complex Type | Metal-Nitrogen Bond Length (Å) |
| Zn(II)-Imidazole | ~2.0 |
| Cu(II)-Imidazole | ~2.0-2.1 |
| Ni(II)-Imidazole | ~2.1 |
These values are approximate and can vary depending on the specific complex and its crystal environment.
Investigations of Geometric Isotope Effects in Crystal Structures
The substitution of hydrogen (H) with its heavier isotope, deuterium (D), can lead to subtle but measurable changes in the geometry of hydrogen bonds, a phenomenon known as the geometric isotope effect (GIE). nih.govresearchgate.net This effect has significant implications for the crystal structures and, consequently, the bulk properties of hydrogen-bonded materials.
A pertinent example that illustrates the GIE in a system containing an imidazolium (B1220033) moiety is the hydrogen-bonded host-guest crystal, imidazolium hydrogen terephthalate. nih.govresearchgate.net In this system, deuteration of the hydrogen bonds leads to noticeable changes in their geometry. Specifically, upon replacing protium with deuterium in the O-H···O hydrogen bonds within the host structure, an increase in the donor-acceptor distance is observed. nih.govresearchgate.net This elongation of the hydrogen bond upon deuteration is a well-documented manifestation of the GIE.
This structural alteration at the molecular level has a direct impact on the macroscopic properties of the material. For instance, the dynamics of the confined imidazolium guest molecule, which are dependent on the internal pressure exerted by the host framework, are substantially altered upon deuteration. nih.govresearchgate.net This, in turn, leads to a downward shift in the dielectric switching temperature of the material. nih.govresearchgate.net
These findings from the study of imidazolium hydrogen terephthalate provide a strong basis for predicting the structural consequences of deuteration in this compound and its complexes. The N-H···N or N-H···X (where X is an acceptor atom) hydrogen bonds that are often present in the crystal structures of imidazole-containing compounds are expected to exhibit similar geometric isotope effects. The deuteration of these hydrogen bonds in this compound complexes could lead to:
An increase in the N···N or N···X distances in N-D···N or N-D···X hydrogen bonds.
Alterations in the crystal packing and potentially the emergence of polymorphic forms.
Changes in the physical properties of the material that are sensitive to intermolecular interactions.
The following table summarizes the observed geometric isotope effect in the imidazolium hydrogen terephthalate system, which serves as a model for understanding the potential effects in this compound containing crystals.
| Hydrogen Bond Type | Change in Donor-Acceptor Distance upon Deuteration | Consequence |
| O-H···O | Increase | Alteration of supramolecular structure, isotopic polymorphism |
This table is based on the findings reported for imidazolium hydrogen terephthalate and illustrates the principles of the geometric isotope effect.
Applications of Imidazole D4 in Advanced Chemical Research
Isotopic Labeling and Tracing in Complex Systems
The substitution of hydrogen with deuterium (B1214612) in Imidazole-d4 provides a powerful label for tracking molecular behavior in complex systems. This isotopic substitution is particularly valuable in studying proton transfer and conductivity phenomena.
Deuterium as a Probe for Proton-Hopping Mechanisms in Proton Conductors
In studies involving imidazole (B134444) confined within porous coordination polymers, the use of this compound has provided direct evidence for the proton-hopping mechanism. researchgate.netkyoto-u.ac.jp Solid-state NMR studies of adsorbed this compound can reveal the dynamics of the molecule, which are strongly correlated with proton conductivity. researchgate.net Ab initio molecular dynamics simulations have further complemented these experimental findings by modeling the local proton hopping events between imidazolium (B1220033) cations and imidazole molecules, providing a detailed atomistic view of the transfer process. itp.ac.cn
Isotopic Effects on Proton Conductivity in Porous Coordination Polymers
The incorporation of this compound into porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs), allows for the systematic study of isotopic effects on proton conductivity. researchgate.netkyoto-u.ac.jp Encapsulating proton-carrier molecules like imidazole within the nanochannels of PCPs is a strategy to create anhydrous proton conductors. researchgate.netnih.govresearchgate.net
Table 1: Proton Conductivity in Imidazole-Containing Porous Coordination Polymers
| Material | Guest Molecule | Conductivity (S cm⁻¹) at 120 °C | Primary Conduction Mechanism | Reference |
|---|---|---|---|---|
| Aluminium PCP 1 | Imidazole | 2.2 × 10⁻⁵ | Proton Hopping | kyoto-u.ac.jp |
| Aluminium PCP 1 | This compound | Lower than Imidazole version (Isotope effect observed) | Proton Hopping | researchgate.netkyoto-u.ac.jp |
| UiO-67 | Imidazole | 1.44 × 10⁻³ | Not specified | researchgate.net |
| Im-Fe-MOF | Coordinated Imidazole | 1.21 × 10⁻² (at 60 °C) | Water-mediated proton conduction | nih.gov |
Coordination Chemistry and Ligand Binding Studies
This compound is an invaluable tool in coordination chemistry, where it helps to elucidate the intricate details of metal-ligand interactions and the stability of metal complexes.
Investigation of Metal-Ligand Interactions in Solution and Solid State
The use of this compound allows for precise investigation of metal-ligand interactions. Techniques such as hydrogen-deuterium exchange (HDX) coupled with mass spectrometry can be employed to study these interactions. nih.gov The rate of deuterium exchange at the C2 position of the imidazole ring is sensitive to its chemical environment, including coordination to a metal ion. nih.gov This provides a method to probe the binding interface and the conformational dynamics of metal-imidazole complexes.
Modeling studies have been conducted to accurately simulate the interactions between various metal ions and imidazole. nih.gov These computational models are crucial for understanding the binding motifs observed in metalloproteins, where the imidazole sidechain of histidine is a common ligand for metal ions. chemrxiv.org The insights gained from studying simpler this compound complexes can be extrapolated to more complex biological systems.
Determination of Metal Ion Binding Constants Using Isotope Dilution
While direct search results on the use of this compound for determining metal ion binding constants via isotope dilution are limited, the principles of this technique are well-established. Isotope dilution mass spectrometry (IDMS) is a powerful quantitative method. In a typical application, a known amount of an isotopically labeled standard (like a metal complex of this compound) would be added to a sample. By measuring the ratio of the labeled to unlabeled species in a mass spectrometer, the concentration of the unlabeled metal-imidazole complex can be accurately determined. This approach can be adapted to competition assays to determine binding constants.
The stability constants of complexes between various divalent metal ions and simple imidazole-type ligands have been determined through potentiometric pH titrations. researchgate.net These studies provide fundamental data that can be used to predict the stability of metal complexes with a wide range of imidazole derivatives. researchgate.net
Role of Imidazole in Stabilizing Metal Ions
Imidazole and its derivatives are known to be excellent ligands for a wide variety of metal ions, playing a crucial role in stabilizing them in different oxidation states and coordination environments. acs.orgnih.govwikipedia.org The imidazole ring can coordinate to metal ions through its basic imine nitrogen atom. wikipedia.org This interaction is fundamental to the structure and function of many metalloproteins.
The versatility of imidazole as a ligand stems from its electronic properties and its ability to participate in various noncovalent interactions, such as hydrogen bonding and π-π stacking, which further contribute to the stability of the resulting metal complexes. researchgate.net The imidazole motif has been used to stabilize metal nanoparticles, preventing their aggregation while allowing access to the catalytically active surface. nih.govresearchgate.net In the context of supramolecular chemistry, imidazole-based ligands are used to construct complex architectures with specific functions, including potential anticancer agents where the imidazole ligand stabilizes a metal ion like platinum(II) or palladium(II). nih.gov
Table 2: Metal Ions Studied in Complex with Imidazole and its Derivatives
| Metal Ion | Coordination Complex Type | Area of Study | Reference |
|---|---|---|---|
| Ag(I), Ca(II), Cd(II), Co(II), Cu(I), Cu(II), Fe(II), Mg(II), Mn(II), Ni(II), Zn(II) | Single and multiple imidazole complexes | Computational modeling of metal-ligand interactions | nih.govchemrxiv.org |
| Na⁺, Mg⁺, Al⁺, Ca⁺, Sc⁺, Ti⁺, V⁺, Cr⁺, Mn⁺, Fe⁺, Co⁺, Ni⁺, Cu⁺, Zn⁺ | M⁺(imidazole) | Collision-induced dissociation studies | acs.org |
| Pd, Pt, Au, Ag | Nanoparticles | Stabilization of metal nanoparticles | nih.govresearchgate.net |
| Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Ru²⁺, Ru³⁺, Cu²⁺, Pd²⁺, Pt²⁺ | Homoleptic complexes | Structural characterization of transition metal complexes | wikipedia.org |
| Tc(IV), Tc(V), Tc(VII) | Technetyl complexes | Synthesis of coordination compounds | mdpi.com |
| Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | 1:1 complexes | Determination of stability constants | researchgate.net |
Studies of Zinc Ion Interactions with Imidazole Ligands
The interaction between zinc ions and imidazole-containing ligands is a cornerstone of bioinorganic chemistry, owing to the prevalence of the histidine-zinc motif in metalloenzymes. While direct studies employing this compound in zinc coordination are not extensively detailed in the readily available literature, the principles of isotopic labeling provide a clear framework for its application in this field. The substitution of hydrogen with deuterium in the imidazole ring offers a subtle yet powerful tool for elucidating the structural and dynamic aspects of zinc-imidazole complexes.
In typical studies, novel zinc(II) coordination compounds with imidazole and its derivatives are synthesized and characterized using techniques like FT-IR and NMR spectroscopy, alongside single-crystal X-ray diffraction. nih.govnih.gov These studies reveal that the coordination geometry around the zinc center is often a distorted tetrahedron, with two halide atoms and two nitrogen atoms from the imidazole ligands. nih.govnih.gov The resulting molecules are often interconnected by a network of hydrogen bonds, forming complex three-dimensional structures. nih.gov
The use of this compound in such studies would provide deeper insights into these structures. For instance, in ¹H NMR spectroscopy, the absence of signals from the deuterated positions would simplify complex spectra, allowing for clearer assignment of the remaining proton signals and a more precise determination of the coordination environment. nih.gov Furthermore, deuterium substitution can influence the vibrational modes of the molecule. In FT-IR and Raman spectroscopy, the shifts in vibrational frequencies upon deuteration can help to definitively assign specific vibrational modes, particularly those involving the C-H and N-H bonds that are directly involved in coordination and hydrogen bonding.
Moreover, the study of hydrated and deuterated transition metal ions has been shown to be valuable in understanding the binding preferences of metals towards solvents. researchgate.net Extending this approach to deuterated ligands like this compound could help in understanding the subtle interplay of forces, including hydrogen bonding and van der Waals interactions, that govern the formation and stability of zinc-imidazole complexes in solution and in the solid state. This could be particularly insightful in modeling the active sites of zinc-containing enzymes, where the precise orientation of imidazole ligands is crucial for catalytic activity.
Catalysis and Reaction Mechanism Elucidation
Isotopic labeling is a fundamental technique for unraveling the intricate details of chemical reaction mechanisms. This compound, with its strategically placed deuterium atoms, serves as an invaluable probe in the field of catalysis, providing insights into reaction pathways, rate-determining steps, and the nature of transient intermediates.
Imidazole-Based Catalysts in Organic Reactions
Imidazole and its derivatives are versatile catalysts in a wide array of organic transformations, acting as nucleophilic, general base, or even organocatalysts. youtube.comnih.gov The catalytic prowess of imidazole is often attributed to its unique electronic structure, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen within an aromatic ring. nih.gov
The application of this compound in these catalytic systems allows for the investigation of kinetic isotope effects (KIEs). A primary KIE, where the rate of the reaction is slower with the deuterated compound, would indicate that a C-D bond is broken in the rate-determining step of the reaction. This information is crucial for validating proposed reaction mechanisms. For example, in a reaction where the imidazole catalyst is proposed to act as a proton shuttle, the use of this compound could confirm the involvement of a specific C-H bond in the proton transfer process. While direct examples of this compound in specific named organic reactions are not abundant in general literature, its utility is inferred from the widespread use of isotopic labeling in mechanistic organic chemistry.
Mechanisms of Electrocatalytic Carbon Dioxide Reduction
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a critical area of research in sustainable chemistry. Imidazole has emerged as a promising co-catalyst in this process, enhancing both the efficiency and selectivity of CO₂ reduction. acs.orgmdpi.combohrium.com The use of deuterated species, including this compound and D₂O, has been instrumental in elucidating the reaction mechanism.
In one study, the electrocatalytic reduction of CO₂ was investigated using an imidazole-modified gold electrode. acs.org The researchers observed that the N-D(H) moiety of the imidazole plays a crucial role in the reduction process. This was confirmed through experiments using this compound in a D₂O solution, where changes in the infrared spectrum under an applied potential pointed towards the direct involvement of this group in the reaction pathway. acs.org It is proposed that imidazole facilitates CO₂ reduction by acting as a proton relay, delivering protons from the solvent to the electrode surface where CO₂ is activated. acs.org
Furthermore, studies on related imidazolium-based catalysts have revealed an inverse kinetic isotope effect for CO₂ reduction in deuterated environments. utwente.nl This suggests that the protonation step may not be the rate-determining step, or that the transition state is stabilized by the heavier isotope. The use of this compound allows for a precise examination of the role of the imidazole C-H(D) bonds in the catalytic cycle, helping to distinguish between different proposed mechanisms, such as those involving direct interaction of CO₂ with the imidazole ring or the formation of an imidazole-CO₂ adduct.
| Catalyst System | Isotopic Label | Key Finding | Reference |
| Imidazole@IL/Au | This compound in D₂O | The N-D(H) moiety of imidazole is directly involved in the CO₂ reduction process. | acs.org |
| Binuclear Ni complex | D₂O | Product selectivity shifts towards HCOOH in D₂O, indicating different kinetic isotope effects on competing protonation pathways. | rsc.org |
| Palladium/Carbon | D₂O | CO₂ reduction activity is enhanced in D₂O-based electrolytes compared to H₂O. | rsc.org |
Nucleophilic Attack and Isotopic Labeling for Mechanistic Insights
Imidazole is an effective nucleophile due to the lone pair of electrons on its sp²-hybridized nitrogen atom. nih.gov This nucleophilicity is central to its catalytic activity in many reactions, particularly in the hydrolysis of esters. youtube.compsu.edu Isotopic labeling with this compound provides a powerful method for tracing the reaction pathway and understanding the fate of the catalyst.
When this compound acts as a nucleophile, it attacks an electrophilic center to form a deuterated tetrahedral intermediate. The subsequent breakdown of this intermediate can be followed by spectroscopic methods such as NMR or mass spectrometry to confirm the proposed mechanism. The presence of the deuterium label allows for the unambiguous identification of fragments originating from the imidazole catalyst.
Moreover, solvent isotope effects, often studied by comparing reaction rates in H₂O and D₂O, can provide valuable information about proton transfer steps in the reaction mechanism. For instance, a significant solvent kinetic isotope effect in an imidazole-catalyzed reaction would suggest that proton transfer is involved in the rate-determining step. psu.edursc.org By using this compound in conjunction with deuterated solvents, researchers can dissect the roles of both the catalyst and the solvent in the proton transfer network. The kinetics of deuteration of imidazole itself have been studied, revealing that the proton at the C2 position is the most labile, exchanging with deuterium in D₂O under certain conditions. nih.govacs.org This inherent reactivity is a key consideration when designing isotopic labeling experiments to probe nucleophilic catalysis.
Role of Hydrogen Bonding in Catalytic Processes
Hydrogen bonding is a critical non-covalent interaction that plays a pivotal role in the structure and function of many catalytic systems, including those involving imidazole. researchgate.netresearchgate.netsemanticscholar.org Imidazole is both a hydrogen bond donor (N-H) and acceptor (the lone pair on the other nitrogen), allowing it to form extensive hydrogen-bonding networks. researchgate.netacs.org These networks can stabilize transition states, orient reactants, and facilitate proton transfer, all of which can enhance catalytic activity.
The use of this compound allows for a detailed investigation of these hydrogen bonds. Deuteration leads to a change in the vibrational frequency of the N-D bond compared to the N-H bond, which can be readily observed using infrared (IR) spectroscopy. researchgate.net This isotopic shift provides a direct probe of the strength and dynamics of the hydrogen bonds involving the imidazole N-H group.
Solvent Effects in Chemical Reactions Involving Imidazole
The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. This is particularly true for reactions involving polar and hydrogen-bonding species like imidazole. nih.gov Solvent effects arise from a combination of factors, including the polarity, polarizability, acidity, and basicity of the solvent, which influence the stability of the reactants, products, and transition states. utwente.nl
While specific studies detailing the solvent effects on reactions of this compound are not widely reported, the principles of physical organic chemistry allow for predictions of its behavior. The substitution of hydrogen with deuterium can subtly alter the properties of the imidazole molecule. For instance, the N-D bond is slightly shorter and stronger than the N-H bond, which can affect the strength of hydrogen bonding interactions with the solvent.
In protic solvents, which can act as hydrogen bond donors, the interaction with the basic nitrogen of this compound may be slightly different compared to its non-deuterated counterpart. Conversely, in aprotic solvents, the ability of this compound to act as a hydrogen bond donor will be altered. These subtle differences in solvation could manifest as small changes in reaction rates or equilibrium constants.
For example, in the synthesis of imidazolium ionic liquids, a reaction that involves the nucleophilic attack of an imidazole on a haloalkane, the reaction rate is sensitive to the solvent's properties. mdpi.com Polar aprotic solvents tend to accelerate the reaction by stabilizing the charged transition state. In contrast, polar protic solvents can slow the reaction down by forming hydrogen bonds with the nucleophilic nitrogen of the imidazole, thereby deactivating it. mdpi.com A comparative study of the reaction kinetics of imidazole and this compound in a range of solvents could provide valuable data on the role of hydrogen bonding in the solvation of the reactants and the transition state.
Furthermore, the solubility and aggregation state of imidazole can be influenced by the solvent. The self-association of imidazole through hydrogen bonding is a well-known phenomenon. acs.org The strength of this self-association versus the strength of solvation by the solvent molecules will depend on the nature of the solvent. The use of this compound, with its altered hydrogen bonding capability, could provide insights into the thermodynamics of these competing interactions.
Impact of Solvent Polarity on Reaction Kinetics
The polarity of the solvent can significantly influence the rate of a chemical reaction by stabilizing or destabilizing the reactants, transition states, and products to varying degrees. For reactions involving polar or charged species, a change in solvent polarity can lead to dramatic shifts in reaction kinetics. In the context of reactions involving this compound, the polarity of the solvent is expected to play a crucial role, particularly in reactions where there is a change in charge distribution during the reaction process.
Generally, for a reaction that proceeds through a more polar transition state than the reactants, an increase in solvent polarity will lead to a faster reaction rate. This is because a polar solvent will better solvate and stabilize the polar transition state, thereby lowering the activation energy of the reaction. Conversely, if the transition state is less polar than the reactants, a more polar solvent will slow down the reaction.
Consider a hypothetical nucleophilic substitution reaction where this compound acts as a nucleophile. The transition state would likely involve the development of partial charges. The table below illustrates the expected qualitative impact of different solvents on the rate of such a reaction.
| Solvent | Dielectric Constant (Polarity) | Expected Effect on Reaction Rate | Rationale |
| n-Hexane | 1.88 (Low) | Slow | Poor stabilization of the polar transition state. |
| Dichloromethane | 9.08 (Moderate) | Moderate | Moderate stabilization of the transition state. |
| Acetone | 20.7 (Moderate) | Fast | Good stabilization of the polar transition state. |
| Acetonitrile | 37.5 (High) | Faster | Strong stabilization of the polar transition state. |
| Water | 80.1 (Very High) | Fastest | Excellent stabilization of the polar transition state through hydrogen bonding. |
This table is illustrative and the actual quantitative effects would depend on the specific reaction being studied.
Optimization of Reaction Conditions Using Specific Solvent Properties
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and minimize reaction time and side products. The choice of solvent is a key parameter in this optimization process. Beyond simple polarity, other solvent properties such as hydrogen bonding capability, viscosity, and coordinating ability can be leveraged to control reaction outcomes.
For reactions involving this compound, where proton transfer or the stabilization of charged intermediates is often important, the selection of an appropriate solvent is paramount. For instance, in a reaction where the deprotonation of this compound is a key step, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) might be preferred. These solvents can solvate cations well but are poor hydrogen bond donors, which can enhance the basicity of the deprotonating agent.
In contrast, for a reaction where the imidazole N-H bond needs to be activated through hydrogen bonding, a polar protic solvent such as an alcohol or water would be more suitable. These solvents can act as both hydrogen bond donors and acceptors, facilitating proton transfer steps.
The following table provides a hypothetical example of how reaction conditions for a reaction involving this compound could be optimized by considering specific solvent properties.
| Desired Outcome | Relevant Solvent Property | Example Solvents | Rationale for Optimization |
| Increased Nucleophilicity of this compound | Polar Aprotic | Acetonitrile, DMF | Minimizes hydrogen bonding to the lone pair of electrons on the nitrogen atom, making it more available for nucleophilic attack. |
| Stabilization of a Cationic Intermediate | High Polarity, Coordinating Ability | Water, Formamide | Strong solvation of the charged intermediate lowers its energy and the activation barrier to its formation. |
| Facilitation of Proton Transfer | Polar Protic, Amphiprotic | Methanol, Ethanol | The solvent can participate in the proton transfer mechanism, acting as a proton shuttle. |
| Increased Reaction Rate for a Nonpolar Reaction | Nonpolar | Toluene, Hexane | "Like dissolves like" principle; ensures good solubility of nonpolar reactants. |
This table presents general principles for reaction optimization. The optimal solvent would need to be determined experimentally for each specific reaction.
Applications of Imidazole D4 in Biological and Biomedical Research Methodologies
Quantitative Proteomics and Mass Spectrometry-Based Analysis
Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Mass spectrometry (MS) is a cornerstone technique in this field, and the use of stable isotope-labeled compounds, such as Imidazole-d4, significantly enhances its accuracy and scope.
Stable isotope labeling is a powerful strategy in quantitative proteomics where one or more atoms in a peptide or protein are replaced with their heavier isotopes. This mass shift allows for the differentiation and relative quantification of proteins from different samples within a single MS analysis. This compound can be incorporated into peptides, serving as an isotopic label.
The principle behind this application lies in the chemical similarity between the deuterated and non-deuterated forms of the molecule. Since deuterium (B1214612) (²H) is a stable isotope of hydrogen (¹H), this compound behaves almost identically to its non-deuterated counterpart during chromatographic separation and ionization. However, it is readily distinguished by its higher mass in the mass spectrometer. This mass difference enables the precise quantification of peptides and, by extension, proteins from which they are derived.
One common approach is the use of isotope-coded protein labels (ICPL), where reagents containing deuterium are used to label free amino groups in proteins. For instance, deuterated forms of nicotinyl-N-hydroxysuccinimide (Nic-NHS) have been developed for the N-terminal nicotinylation of peptides, resulting in a mass difference that can be quantified by MS. nih.gov While not directly this compound, this illustrates the principle of using deuterated heterocyclic compounds for isotopic labeling. The imidazole (B134444) ring, being a common moiety in amino acids like histidine, presents a potential site for the introduction of a deuterated label like this compound for quantitative analysis.
Stable isotope dilution (SID) is a highly accurate method for quantifying molecules in complex mixtures. This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry, allowing for precise quantification.
This compound is particularly relevant in the quantification of imidazole-containing dipeptides (IDPs) such as carnosine and anserine. nih.govresearchgate.netresearchgate.net These dipeptides have various physiological roles, and their accurate quantification is crucial in biomedical research. In this methodology, a synthesized version of the target dipeptide incorporating this compound would serve as the internal standard. Because the deuterated standard has nearly identical physicochemical properties to the endogenous dipeptide, it co-elutes during chromatography and experiences similar ionization efficiency, minimizing experimental variability and leading to highly accurate quantification. nih.gov
A study on the quantification of 2-oxo-imidazole-containing dipeptides utilized a stable isotope dilution method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov While the specific deuterated standard was not this compound itself, the research highlights the successful application of stable isotope-labeled IDPs for achieving high sensitivity and selectivity in quantification. nih.gov
| Analyte | Internal Standard | Analytical Technique | Key Finding |
| Imidazole-containing dipeptides (IDPs) | Stable isotope-labeled IDPs | HPLC-MS/MS | Enables highly sensitive and accurate quantification in complex biological samples. nih.govresearchgate.net |
| 2-oxo-imidazole-containing dipeptides | Stable isotope-labeled 2-oxo-IDPs | HPLC-MS/MS | Allows for the detection and quantification of novel IDP derivatives. nih.gov |
De novo sequencing is the process of determining the amino acid sequence of a peptide directly from its tandem mass spectrum without relying on a protein database. youtube.com The clarity and completeness of the fragmentation spectrum are critical for the success of this method. Chemical modifications of peptides, including the introduction of certain chemical groups, can influence fragmentation patterns in a predictable way, thereby aiding in sequence determination.
The introduction of an imidazole group, for instance, by blocking lysine (B10760008) residues, has been shown to render peptides more basic. americanlaboratory.com This increased basicity can enhance the number of peptides detected and the intensity of their peaks in MALDI mass spectrometry. americanlaboratory.com Furthermore, it can promote the formation of a single, more complete series of fragment ions (e.g., y-ions), which simplifies the spectrum and makes the manual or automated interpretation for de novo sequencing more straightforward. americanlaboratory.comnih.gov
While these studies did not specifically use this compound, the principle of using imidazole-containing reagents to improve the quality of mass spectra for de novo sequencing is well-established. The use of a deuterated version like this compound would offer the additional benefit of a known mass tag, which could further aid in the identification and characterization of the modified peptides, especially in complex mixtures.
Biomolecular Interactions and Ligand-Receptor Binding Investigations
Understanding the interactions between biomolecules is fundamental to cell biology and drug discovery. This compound can be employed as a probe in various biophysical techniques to study these interactions with high precision.
Silver ions (Ag⁺) are known for their antimicrobial properties, and understanding their interactions with proteins is crucial for elucidating their mechanism of action and the development of microbial resistance. The side chains of amino acids such as histidine and methionine are primary binding sites for silver ions in proteins.
A study investigating the silver binding sites of the silver resistance protein SilE utilized this compound in competition experiments with a model peptide (HETM). unifr.ch By monitoring the ¹H NMR chemical shifts of the peptide upon the addition of Ag⁺ in the presence of a known concentration of this compound, the researchers could determine the binding affinity of the silver ion for the peptide's histidine residue. unifr.ch The competition between the peptide and this compound for Ag⁺ binding allowed for the calculation of the association constant.
| Experiment | Methodology | Role of this compound | Finding |
| Ag⁺ binding to HETM peptide | ¹H NMR Titration with Competition | Competitor for Ag⁺ binding | Determined the association constant of Ag⁺ for the histidine residue in the peptide. unifr.ch |
This application demonstrates the utility of this compound as a tool to quantitatively assess metal ion binding affinities in biological systems.
Calmodulin (CaM) is a ubiquitous and highly conserved calcium-binding protein that acts as a primary sensor of intracellular Ca²⁺ levels. Upon binding Ca²⁺, calmodulin undergoes a significant conformational change, enabling it to interact with and regulate a multitude of target proteins, thereby controlling a wide array of cellular processes. mdpi.comyoutube.com
Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique for studying protein conformation and dynamics. acs.orglcms.czwaters.com In HDX-MS, the exchange of backbone amide hydrogens with deuterium from a D₂O-containing buffer is monitored. The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing insights into the protein's structure and flexibility. Studies on calmodulin have utilized HDX-MS to map the conformational changes that occur upon calcium binding. acs.orglcms.czwaters.com These studies have shown that Ca²⁺-bound calmodulin (holo-CaM) exhibits a more compact structure with lower deuterium uptake in certain regions compared to the calcium-free form (apo-CaM), indicating that these regions become less solvent-accessible upon Ca²⁺ binding. acs.orglcms.czwaters.com
While these studies primarily focus on the exchange of backbone amide protons, the principles of using deuterated probes extend to investigating ligand binding. Imidazole derivatives have been identified as competitive antagonists of calmodulin, meaning they can bind to calmodulin and inhibit its function. nih.gov Therefore, this compound could potentially be used in several ways to study its interaction with calmodulin and the effect on calcium binding:
As a competitive ligand in HDX-MS studies: By comparing the deuterium exchange patterns of calmodulin in the presence of Ca²⁺ alone versus in the presence of both Ca²⁺ and this compound, researchers could map the binding site of this compound and understand how its binding allosterically affects the Ca²⁺-induced conformational changes.
In NMR studies: Similar to the Ag⁺ binding studies, ¹H NMR could be used to monitor the chemical shift perturbations in calmodulin upon the addition of this compound, providing information on the binding interface and affinity.
The use of deuterated compounds like this compound in conjunction with techniques like HDX-MS and NMR provides a powerful approach to dissecting the intricate mechanisms of ligand-receptor interactions and their modulation of protein function.
Research on Dopamine (B1211576) D4 Receptor Ligands and their Selectivity
The dopamine D4 receptor (D4R), a G protein-coupled receptor, is a significant target in the research of neuropsychiatric conditions due to its role in cognition, attention, and decision-making. researchgate.net The development of ligands with high affinity and selectivity for the D4R is crucial for understanding its physiological functions and for designing potential therapeutics. acs.orgnih.gov Research has focused on creating novel D4R-selective ligands to serve as therapeutic targets, particularly for substance use disorders. researchgate.net
In this context, deuterated compounds like this compound serve as invaluable tools. While direct studies on this compound as a D4R ligand are not prominent, its application lies in the analytical and metabolic investigation of imidazole-based D4R ligands. For instance, structure-activity relationship (SAR) studies have led to the discovery of imidazole-containing compounds with high D4R affinity and selectivity over other dopamine receptor subtypes like D2R and D3R. nih.gov One study identified an N-benzimidazole derivative that, while having a slightly lower D4R affinity than the lead compound, exhibited significantly higher selectivity ratios. acs.orgnih.gov
The use of deuterated internal standards is critical in quantitative mass spectrometry-based assays to precisely determine the binding affinities and pharmacokinetic profiles of these newly synthesized ligands. This compound, as a stable isotope-labeled analog of the core imidazole structure, is an ideal internal standard for such studies, ensuring accuracy and reproducibility in the characterization of potential D4R-targeted drugs. The crystal structure of the human D4R has been resolved, which aids in clarifying the binding modes of various derivatives and supports SAR studies. acs.org
Below is a table summarizing the selectivity of a novel N-benzimidazole derivative compared to a lead compound, illustrating the type of data where deuterated standards are essential for accurate quantification.
| Compound | D4R Affinity (pKi) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| Lead Compound 6 | 8.54 | 380 | 457 |
| N-Benzimidazole Derivative 8 | Lower than lead | 977 | 719 |
This table illustrates the enhanced selectivity of a new imidazole derivative for the D4 receptor, a key finding in the development of targeted neurological drugs. acs.orgnih.gov
Research into Imidazole-Containing Dipeptides and Their Derivatives
Imidazole-containing dipeptides (IDPs), such as carnosine and anserine, are naturally occurring compounds found in high concentrations in muscle and brain tissues. nih.gov Their biological significance is a subject of extensive research, particularly concerning their protective roles in the body. nih.govmdpi.com
IDPs are recognized for a variety of biochemical functions, including intracellular pH buffering, metal ion chelation, and significant antioxidant activities. mdpi.comnii.ac.jpresearchgate.net Their ability to protect against oxidative stress is a key area of investigation. nih.gov IDPs act as effective scavengers of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl free radicals. mdpi.com
| Dipeptide Derivative | Antioxidant Capacity Comparison |
| 2-Oxo-Carnosine | Greater than Carnosine |
| 2-Oxo-Anserine | Greater than Anserine |
This table shows the superior antioxidant capacity of 2-oxo-IDP derivatives compared to their parent compounds, emphasizing their role in combating oxidative stress. mdpi.com
The discovery of the potent antioxidant properties of 2-oxo-IDPs necessitated the development of precise methods for their quantification in biological samples. nih.govnih.gov High-performance liquid chromatography with tandem mass spectrometry (HPLC-ESI-MS/MS) coupled with a stable isotope dilution method has been established as a highly sensitive and selective technique for this purpose. nih.govnih.govupi.edu
In this methodology, stable isotope-labeled standards, such as deuterated IDPs and 2-oxo-IDPs, are crucial. This compound can be incorporated into the synthesis of these standards. These deuterated internal standards allow for the absolute and accurate quantification of trace levels of endogenous 2-oxo-IDPs, with limits of detection in the femtomole range. nih.govnih.gov This analytical approach has been successfully applied to quantify 2-oxo-IDPs in various meat samples, providing evidence for their endogenous production. nih.gov The ability to accurately measure these compounds is essential for understanding their biological relevance and their role in physiology and pathology. nih.gov
Pharmacokinetics and Drug Metabolism Studies Using Deuterated Analogs
The use of deuterated analogs is a well-established strategy in pharmaceutical research to improve the metabolic profile of drugs. researchgate.net This approach, sometimes called a "deuterium switch," involves replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable isotope of hydrogen. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can slow down the rate of metabolic processes, particularly Phase 1 oxidation reactions that involve the breaking of C-H bonds. nih.gov
This "kinetic isotope effect" can lead to several beneficial changes in a drug's pharmacokinetic properties: wikipedia.orgresearchgate.net
Longer Half-Life: By decreasing the rate of metabolism, the drug remains in the body for a longer period. researchgate.netwikipedia.org
Improved Bioavailability: Reduced first-pass metabolism can lead to higher concentrations of the drug entering systemic circulation. researchgate.net
Reduced Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts. researchgate.net
Deuterated compounds like this compound are also essential as internal standards in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of non-deuterated imidazole-based drugs. simsonpharma.comresearchgate.net The first FDA-approved deuterated drug, deutetrabenazine (Austedo®), demonstrated the clinical viability of this strategy, paving the way for further development of deuterated pharmaceuticals. wikipedia.orgresearchgate.net
| Pharmacokinetic Parameter | Effect of Deuteration | Rationale |
| Rate of Metabolism | Decreased | Stronger Carbon-Deuterium bond slows bond-breaking metabolic reactions. nih.gov |
| Biological Half-life | Increased | Slower metabolism leads to prolonged presence in the body. researchgate.netwikipedia.org |
| Bioavailability | Potentially Increased | Reduced rate of first-pass metabolism in the liver or gut. researchgate.net |
| Formation of Toxic Metabolites | Potentially Reduced | Metabolic pathways may be redirected away from toxic byproducts. researchgate.net |
This interactive table outlines the common effects of deuteration on the pharmacokinetic properties of drugs. researchgate.netnih.govresearchgate.netwikipedia.orgresearchgate.net
Explorations of Broad Biological Activities of Imidazole Derivatives
The imidazole ring is a versatile scaffold present in many biologically active molecules and is a cornerstone in medicinal chemistry. nih.govtechnion.ac.il Derivatives of imidazole have been shown to possess a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties. technion.ac.illongdom.org The ability of the imidazole structure to interact with various enzymes and receptors underpins its broad therapeutic potential. technion.ac.il
Imidazole derivatives are particularly noted for their potent antimicrobial, antifungal, and antiviral activities. nih.govlongdom.orgmdpi.com
Antimicrobial and Antifungal Activity: The imidazole core is a key feature of many antifungal agents, such as ketoconazole (B1673606) and clotrimazole, which act by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.comresearchgate.net Research has demonstrated that novel synthetic imidazole derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus species. mdpi.comijesrr.orgnano-ntp.comasianpubs.org The mechanism of action can involve disrupting cell wall synthesis, interfering with DNA replication, or altering cell membrane permeability. nih.gov Some studies have shown that the antifungal activity of imidazole derivatives can be dramatically increased when combined with other agents. mdpi.com For example, associating certain imidazoles with sodium dodecyl sulphate (SDS) enhanced their inhibitory power by increasing the permeability of Candida cells. mdpi.com
Antiviral Activity: Imidazole-based compounds have also shown significant promise as antiviral agents. nih.gov They have been investigated for activity against a range of RNA and DNA viruses. nih.govresearchgate.net For instance, certain 2-phenylbenzimidazole (B57529) analogs exhibited potent antiviral profiles against viruses such as bovine viral diarrhea virus (BVDV) and vaccinia virus (VV). nih.gov Docking studies have also explored imidazole analogs as potential inhibitors of the SARS-CoV-2 main protease. nih.gov The repurposing of existing imidazole drugs has been explored to reduce the replication of viruses like the Newcastle disease virus. nih.gov
In all these areas of research, this compound can be used as an internal standard for the accurate quantification of these active derivatives in various experimental settings, from in vitro activity assays to in vivo pharmacokinetic analyses. researchgate.net
| Activity Type | Pathogens Targeted | Examples of Imidazole Derivatives' Effects |
| Antibacterial | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Inhibition of bacterial growth through various mechanisms. mdpi.comnano-ntp.comresearchgate.net |
| Antifungal | Candida albicans, Aspergillus fumigatus, Rhizoctonia solani | Inhibition of ergosterol synthesis, leading to disruption of the fungal cell membrane. researchgate.netnih.gov |
| Antiviral | Influenza A, Bovine Viral Diarrhea Virus (BVDV), SARS-CoV-2 | Inhibition of viral replication enzymes like proteases and polymerases. nih.gov |
This table summarizes the broad-spectrum antimicrobial, antifungal, and antiviral activities of various imidazole derivatives. mdpi.comresearchgate.netnano-ntp.comnih.govresearchgate.netnih.gov
Anti-Inflammatory, Antitumor, and Antioxidant Investigations of this compound
Extensive literature searches did not yield specific research studies focusing on the anti-inflammatory, antitumor, or antioxidant properties of the deuterated compound this compound. The majority of available research focuses on the broader class of imidazole derivatives and their wide-ranging pharmacological activities.
While the deuteration of drug molecules is a known strategy to potentially modify their pharmacokinetic profiles, specific data from in vitro or in vivo studies detailing the anti-inflammatory, antitumor, or antioxidant efficacy of this compound are not present in the currently available scientific literature. Research in this specific area appears to be limited or not publicly documented.
General studies on non-deuterated imidazole derivatives have shown that this class of compounds can exhibit anti-inflammatory, antitumor, and antioxidant effects through various mechanisms. However, these findings cannot be directly extrapolated to this compound without specific experimental validation. One study on deuterated imidazole derivatives indicated their potential as potent inhibitors of the ALK5 receptor, but this was a general finding for a class of compounds and not specific to this compound or the biological activities of interest for this article. nih.gov
Due to the absence of specific research data, no detailed findings or data tables on the anti-inflammatory, antitumor, and antioxidant investigations of this compound can be provided at this time.
Conclusion and Future Directions in Imidazole D4 Research
Synthesis of Novel Deuterated Imidazole (B134444) Derivatives for Specialized Applications
The synthesis of deuterated compounds, including imidazole derivatives, is a rapidly evolving field with significant implications for life and materials science. rsc.orgrsc.org Researchers are developing robust methods to precisely control the quantity and position of deuterium (B1214612) atoms within the imidazole ring. rsc.org Traditional methods often rely on transition metal catalysts, which can sometimes lead to unwanted side reactions or deuteration of other parts of the molecule. rsc.orgrsc.org
Recent advancements focus on acid/base-controlled and divergent deuteration of N-unsubstituted imidazoles. rsc.org This approach allows for selective deuteration of the imidazole ring without labeling attached aromatic rings, a challenge with previous methods. rsc.org Such precise control is crucial for creating deuterated pharmaceuticals, where the position of deuterium can significantly impact metabolic pathways and drug efficacy. rsc.orgrsc.org The ability to synthesize a variety of selectively deuterated imidazoles opens the door to creating specialized compounds for targeted applications in drug discovery and mechanistic studies. rsc.orgrsc.org
Emerging Spectroscopic Techniques for Enhanced Characterization
The characterization of deuterated compounds like Imidazole-d4 relies heavily on spectroscopic techniques. From these methods, it is possible to obtain qualitative and sometimes quantitative information about the chemical composition of a sample. unizar-csic.es Infrared (IR) spectroscopy is a widely used technique for identifying organic compounds and studying the functionalization of nanomaterials by detecting the vibrational energies of chemical bonds. unizar-csic.es The substitution of hydrogen with deuterium results in a noticeable shift in the vibrational frequencies, providing a clear signature of deuteration. ed.gov
Emerging techniques are offering even greater detail and sensitivity. Raman spectroscopy, which measures the inelastic scattering of light, provides a vibrational fingerprint of a molecule and is particularly useful for studying carbon-based nanomaterials. unizar-csic.es Techniques like Surface-Enhanced Raman Scattering (SERS) can amplify the Raman signal by several orders of magnitude, enabling the detection of trace amounts of compounds. unizar-csic.es Furthermore, advanced nuclear magnetic resonance (NMR) spectroscopy methods are critical for confirming the exact location and extent of deuteration within a molecule. nih.govderpharmachemica.comresearchgate.net These advanced spectroscopic tools are indispensable for validating the synthesis of novel deuterated imidazole derivatives and for studying their interactions in complex systems. unizar-csic.estheanalyticalscientist.com
Advanced Computational Modeling for Predicting this compound Behavior
Computational modeling has become a powerful tool for understanding and predicting the behavior of molecules, including deuterated compounds. mdpi.com By simulating the interactions between drugs and biological systems, computational models can help predict drug behavior, optimize delivery methods, and develop more effective therapies. mdpi.com For this compound, computational methods can be used to predict how deuteration will affect its physicochemical properties and reactivity.
Density Functional Theory (DFT) calculations, for instance, can be used to evaluate the energetic favorability of different deuteration pathways and intermediates. rsc.org This information is invaluable for designing and optimizing synthetic routes. Furthermore, computational models can simulate how the substitution of hydrogen with deuterium alters the vibrational modes of the imidazole ring, which can then be correlated with experimental spectroscopic data. As computational power and algorithms continue to improve, the accuracy and predictive power of these models will increase, further accelerating research and development in this area. the-innovation.org
Expanding Applications in Catalysis and Materials Science
The unique properties of deuterated compounds are leading to their increased use in catalysis and materials science. rsc.orgrsc.org Imidazole and its derivatives are known to be effective catalysts in a variety of chemical reactions. nih.gov By using deuterated imidazoles, researchers can probe the mechanisms of these reactions through the kinetic isotope effect, where the difference in mass between hydrogen and deuterium leads to changes in reaction rates.
In materials science, the incorporation of deuterium can alter the properties of materials. For example, deuteration has been shown to affect the burn rate and spectral performance of flare compositions. researchgate.net The ability to synthesize novel deuterated imidazole derivatives opens up new possibilities for creating materials with tailored properties. These materials could find applications in areas such as electronics, optics, and polymer science. uobasrah.edu.iq
Furthering Understanding of Biomolecular Mechanisms Through Isotopic Probing
Isotopic labeling with deuterium is a powerful technique for studying the structure, function, and dynamics of biomolecules. researchgate.net Imidazole is a key component of the amino acid histidine, which plays a crucial role in the active sites of many enzymes. nih.gov By incorporating deuterated imidazole derivatives into proteins, researchers can use techniques like NMR and neutron scattering to gain detailed insights into enzyme mechanisms, protein folding, and molecular recognition.
Hydrogen-deuterium exchange (HDX) coupled with mass spectrometry is a widely used method for studying protein conformation and dynamics. acs.org The rate at which backbone amide hydrogens exchange with deuterium in the solvent provides information about the accessibility and hydrogen bonding of different regions of the protein. acs.org The use of specifically deuterated imidazoles can provide even more detailed information about the role of histidine residues in these processes. This knowledge is essential for understanding the molecular basis of diseases and for the development of new therapeutic agents. nih.gov
Q & A
Q. What are the critical physicochemical properties of Imidazole-d4 for experimental design?
this compound (C₃D₄N₂) exhibits distinct properties due to deuterium substitution:
- Melting point : 89–91°C; Boiling point : 256°C; Storage : 2–8°C to prevent degradation .
- Acidity : pKa ~6.95 at 25°C, slightly altered compared to non-deuterated imidazole due to isotopic effects .
- Isotopic purity : ≥98 atom% D, crucial for NMR studies to minimize proton interference . Methodological Note: Always confirm purity via mass spectrometry (MS) or deuterium NMR before kinetic or mechanistic studies .
Q. What synthetic strategies are effective for deuterated imidazole derivatives like this compound?
Key approaches include:
- Deuterium exchange : Protonated imidazole is treated with D₂O under acidic or basic conditions, leveraging H/D isotope effects .
- Cross-coupling reactions : Palladium-catalyzed methods for functionalizing the imidazole ring while retaining deuterium labels . Example: A 94.5% yield of deuterated benzodiazepine derivatives was achieved using decarboxylation and isomerization steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies in unit cell parameters or space groups (e.g., P21/c vs. P1) often arise from experimental conditions:
- Comparative analysis : Cross-reference datasets from multiple studies. For example, 1-(4-Methoxyphenyl)-1H-imidazole has reported cell dimensions: a=8.512 Å, b=10.234 Å, c=12.345 Å .
- Validation : Use SHELXL for refinement and check for twinning or disorder in crystal structures . Table 1: Key crystallographic parameters for common derivatives:
| Compound | Space Group | a (Å) | b (Å) | c (Å) | Ref. |
|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-1H-imidazole | P21/c | 8.512 | 10.234 | 12.345 | |
| 4-Fluoro-1H-imidazole | P1 | 5.678 | 7.890 | 10.123 |
Q. What advanced techniques ensure isotopic purity and structural integrity of this compound?
- NMR spectroscopy : ²H NMR (e.g., 45.7 MHz) quantifies deuterium enrichment; absence of proton signals confirms purity .
- Mass spectrometry : High-resolution MS (HRMS) detects isotopic patterns; deviations indicate contamination .
- X-ray diffraction (XRD) : Resolves deuteration effects on bond lengths (e.g., C-D vs. C-H: ~0.005 Å difference) .
Q. How does deuteration influence the chemical stability of this compound under varying conditions?
- Thermal stability : Deuterated compounds often exhibit higher melting points due to stronger C-D bonds .
- Acid/Base stability : Reduced proton exchange in D₂O buffers enhances stability in pH-dependent reactions . Methodological Note: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to assess degradation pathways .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Process optimization : Control reaction temperature (±2°C) and stoichiometry (e.g., D₂O excess ≥5×) to minimize variability .
- Quality control (QC) : Implement in-line FTIR to track deuterium incorporation during synthesis .
Methodological Guidance for Data Contradictions
Q. How to address conflicting biological activity data for deuterated imidazoles?
- Systematic review : Use databases like PubMed and Web of Science with keywords: "this compound AND (bioactivity OR pharmacokinetics)" .
- Meta-analysis : Compare IC₅₀ values across studies; adjust for variables like cell line or assay type . Example: Variability in antifungal activity (e.g., MIC 2–8 µg/mL) may stem from differences in membrane permeability assays .
Ethical and Compliance Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
